molecular formula C20H28Cl2N4OS B092627 Oxypendyl dihydrochloride CAS No. 17297-82-4

Oxypendyl dihydrochloride

Cat. No. B092627
CAS RN: 17297-82-4
M. Wt: 443.4 g/mol
InChI Key: KALFCGDVOYGROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxypendyl dihydrochloride is a chemical compound used in scientific research for its potential therapeutic effects. It is a member of the diphenylmethylpiperazine family of compounds, which have been shown to exhibit various pharmacological activities. Oxypendyl dihydrochloride has been studied for its potential use in treating several diseases, including Parkinson's disease and schizophrenia.

Mechanism of Action

The exact mechanism of action of oxypendyl dihydrochloride is not fully understood. However, it is believed to act on several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has been shown to have affinity for dopamine receptors, which may contribute to its dopaminergic activity in Parkinson's disease. Additionally, it has been shown to have an affinity for serotonin receptors, which may contribute to its potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Oxypendyl dihydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may help alleviate symptoms of Parkinson's disease. Additionally, it has been shown to have anxiolytic effects, which may be due to its effects on serotonin receptors. It has also been shown to have potential antipsychotic effects, although the exact mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using oxypendyl dihydrochloride in lab experiments is its potential therapeutic effects in several diseases, including Parkinson's disease and schizophrenia. Additionally, its effects on neurotransmitter systems make it a useful tool for studying the mechanisms of these diseases. However, one limitation of using oxypendyl dihydrochloride in lab experiments is its potential toxicity. It has been shown to have toxic effects on liver cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on oxypendyl dihydrochloride. One direction is to further study its potential therapeutic effects in Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and its effects on neurotransmitter systems. Another direction is to study its potential use in treating other diseases, such as depression and anxiety disorders. Finally, further research is needed to determine its safety and potential toxicity in humans.

Synthesis Methods

Oxypendyl dihydrochloride can be synthesized through a series of chemical reactions. The synthesis starts with the reaction of benzhydrol with piperazine to form diphenylmethylpiperazine. This compound is then reacted with 2-cyanoethyl diisopropylchlorophosphoramidite to form the intermediate compound. The final step involves the reaction of the intermediate compound with oxalyl chloride and subsequent hydrolysis to form oxypendyl dihydrochloride.

Scientific Research Applications

Oxypendyl dihydrochloride has been studied for its potential therapeutic effects in several diseases. In Parkinson's disease, it has been shown to have dopaminergic activity, which may help alleviate symptoms of the disease. In schizophrenia, it has been studied for its potential antipsychotic effects. Additionally, oxypendyl dihydrochloride has been shown to have potential antidepressant and anxiolytic effects.

properties

CAS RN

17297-82-4

Product Name

Oxypendyl dihydrochloride

Molecular Formula

C20H28Cl2N4OS

Molecular Weight

443.4 g/mol

IUPAC Name

2-[4-(3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropyl)piperazin-1-yl]ethanol;dihydrochloride

InChI

InChI=1S/C20H26N4OS.2ClH/c25-16-15-23-13-11-22(12-14-23)9-4-10-24-17-5-1-2-6-18(17)26-19-7-3-8-21-20(19)24;;/h1-3,5-8,25H,4,9-16H2;2*1H

InChI Key

KALFCGDVOYGROY-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2N=CC=C4)CCO.Cl.Cl

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2N=CC=C4)CCO.Cl.Cl

Other CAS RN

17297-82-4

Origin of Product

United States

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